Mycaminose
Overview
Description
Mycaminose is an unusual dideoxy sugar found attached to the antibiotic tylosin, a commonly used veterinary therapeutic. It is synthesized by the Gram-positive bacterium Streptomyces fradiae as a dTDP-linked sugar . This compound plays a crucial role in the biosynthesis of macrolide antibiotics, contributing to their structural diversity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of mycaminose involves a series of enzymatic reactions. The first step is catalyzed by a nucleotidyltransferase referred to as TylA1, which attaches β-D-glucose 1-phosphate to dTMP. This is followed by the removal of the C-6 hydroxyl group and oxidation of the C-4 hydroxyl group to a keto functionality, yielding dTDP-4-keto-6-deoxyglucose . The final step involves the dimethylation of the hexose C-3 amino group by an S-adenosylmethionine-dependent enzyme referred to as TylM1 .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces fradiae, followed by extraction and purification of the compound. The process is optimized to maximize yield and purity, often involving controlled acid hydrolysis of tylosin and its derivatives .
Chemical Reactions Analysis
Types of Reactions: Mycaminose undergoes various chemical reactions, including glycosylation, oxidation, and methylation. These reactions are crucial for its incorporation into macrolide antibiotics and for modifying its biological activity .
Common Reagents and Conditions:
Glycosylation: Enzymes such as glycosyltransferases are used to attach this compound to macrolide aglycones.
Oxidation: Oxidizing agents like molecular oxygen or specific oxidases are used to introduce keto functionalities.
Methylation: S-adenosylmethionine is commonly used as a methyl donor in the dimethylation of the hexose amino group.
Major Products: The major products formed from these reactions include various glycosylated macrolide antibiotics, such as tylosin, which exhibit enhanced biological activity and stability .
Scientific Research Applications
Mycaminose has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a building block for the synthesis of complex macrolide antibiotics.
Biology: It serves as a model compound for studying glycosylation processes and enzyme mechanisms.
Mechanism of Action
Mycaminose exerts its effects by being incorporated into macrolide antibiotics, which then bind to the bacterial ribosome. This binding inhibits protein synthesis by blocking the exit tunnel of the ribosome, preventing the elongation of the polypeptide chain . The presence of this compound enhances the binding affinity and specificity of the antibiotic to the ribosome, thereby increasing its antibacterial activity .
Comparison with Similar Compounds
D-desosamine: Another deoxy sugar found in macrolide antibiotics like erythromycin.
L-mycarose: A deoxy sugar found in midecamycin and other macrolides.
D-olivose: A deoxy sugar found in some macrolide antibiotics.
Uniqueness: Mycaminose is unique due to its specific role in the biosynthesis of tylosin and its derivatives. It is the first sugar to be attached to the macrolide aglycone, and its presence is essential for the biological activity of the antibiotic . Unlike other deoxy sugars, this compound undergoes specific dimethylation, which is crucial for its function .
Properties
IUPAC Name |
(2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-5(11)8(13)7(9(2)3)6(12)4-10/h4-8,11-13H,1-3H3/t5-,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUPCLYLISRDRA-ULAWRXDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)O)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199854 | |
Record name | Mycaminose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519-21-1 | |
Record name | Mycaminose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mycaminose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mycaminose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MYCAMINOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3678H27Z8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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